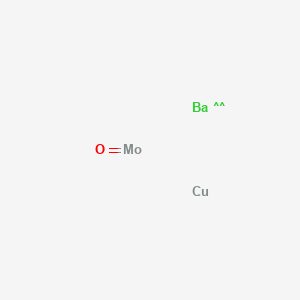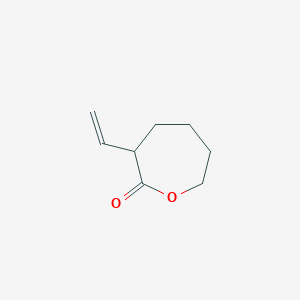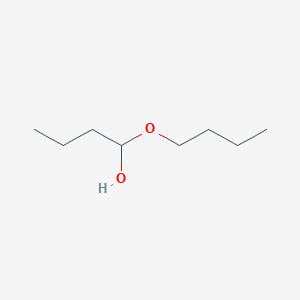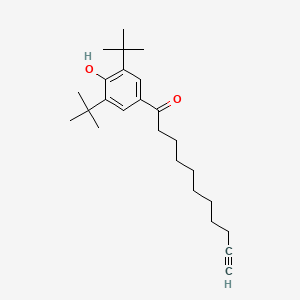
4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridinone ring, which is a key feature in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride typically involves the reaction of 3-hydroxy-2-methyl-4-pyridone with butanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt form is obtained by treating the free acid with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The pyridinone ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the pyridinone ring.
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound’s unique properties make it valuable in industrial applications, such as the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets. The pyridinone ring can bind to metal ions, which may play a role in its biological activity. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)methylbenzoic acid
- 3-Hydroxy-4-oxo-2-methyl-4H-pyridin-1-yl derivatives
Uniqueness
What sets 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
143573-06-2 |
|---|---|
Molekularformel |
C10H14ClNO4 |
Molekulargewicht |
247.67 g/mol |
IUPAC-Name |
4-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-7-10(15)8(12)4-6-11(7)5-2-3-9(13)14;/h4,6,15H,2-3,5H2,1H3,(H,13,14);1H |
InChI-Schlüssel |
PYRGQGNAGZYYPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C=CN1CCCC(=O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)

![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)

![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)

